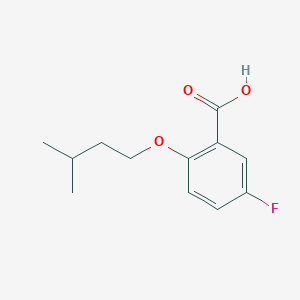

5-Fluoro-2-iso-pentoxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Fluoro-2-iso-pentoxybenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a fluorine atom at the 5-position and an iso-pentoxy group at the 2-position of the benzoic acid core. The molecular formula of this compound is C12H15FO3.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-iso-pentoxybenzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 5-fluorosalicylic acid.

Alkylation: The 5-fluorosalicylic acid is subjected to alkylation using iso-pentyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

Reaction Conditions: The reaction mixture is heated to around 100°C and allowed to react overnight.

Workup: After the reaction is complete, the mixture is cooled, and the product is isolated by quenching with a saturated ammonium chloride solution, followed by extraction with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the crude product.

Purification: The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

5-Fluoro-2-iso-pentoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones or carboxylate derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted benzoic acid derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

5-Fluoro-2-iso-pentoxybenzoic acid serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including:

- Alkylation : The introduction of alkyl groups to form more complex structures.

- Reduction : Converting the carboxylic acid group to alcohols or aldehydes.

- Oxidation : Producing quinones or other oxidized derivatives.

Synthetic Pathway

The synthesis typically involves starting with 5-fluorosalicylic acid and using iso-pentyl bromide under basic conditions (e.g., potassium carbonate in DMF) at elevated temperatures. The reaction conditions are crucial for optimizing yield and purity.

The compound has been studied for its potential biological activities, which include:

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation across various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| L1210 | 0.5 | Inhibition of DNA synthesis |

| MCF-7 | 1.2 | Induction of apoptosis |

| A549 | 0.8 | Cell cycle arrest |

The mechanism involves interference with nucleic acid metabolism and the induction of apoptosis, making it a candidate for further therapeutic exploration.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, thereby reducing pro-inflammatory mediators like prostaglandins.

Antimicrobial Activity

Preliminary studies suggest antimicrobial properties against bacteria and fungi, with mechanisms potentially involving disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Industrial Applications

This compound is also utilized in the development of specialty chemicals and materials. Its unique physicochemical properties make it suitable for various applications in the pharmaceutical industry as well as in agricultural chemistry for herbicides and fungicides .

Case Studies

Several studies highlight the compound's efficacy and potential applications:

- In Vitro Studies on Cancer Cells : A study evaluated the effects on L1210 leukemia cells, demonstrating an IC50 value of 0.5 µM, indicating strong growth inhibition compared to control groups.

- Anti-inflammatory Effects : Research focused on its anti-inflammatory potential in a murine model of arthritis showed significant reduction in paw swelling and inflammatory markers.

- Antimicrobial Testing : Investigations against Staphylococcus aureus and Escherichia coli revealed notable inhibition zones, suggesting its potential as a novel antimicrobial agent.

Mécanisme D'action

The mechanism of action of 5-Fluoro-2-iso-pentoxybenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The iso-pentoxy group may contribute to the compound’s binding affinity and selectivity towards its targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Fluoro-2-methoxybenzoic acid: Similar structure but with a methoxy group instead of an iso-pentoxy group.

5-Fluoro-2-ethoxybenzoic acid: Contains an ethoxy group instead of an iso-pentoxy group.

5-Fluoro-2-propoxybenzoic acid: Contains a propoxy group instead of an iso-pentoxy group.

Uniqueness

5-Fluoro-2-iso-pentoxybenzoic acid is unique due to the presence of the iso-pentoxy group, which imparts distinct physicochemical properties and biological activities compared to its analogs. The combination of the fluorine atom and the iso-pentoxy group enhances the compound’s potential for various applications in research and industry.

Activité Biologique

5-Fluoro-2-iso-pentoxybenzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions, including the introduction of the fluoro group and the iso-pentoxy moiety. The synthetic pathway often requires careful optimization to enhance yield and purity. While specific methodologies can vary, common techniques include:

- Fluorination : Utilizing reagents such as Selectfluor or other fluorinating agents to introduce the fluorine atom at the 5-position.

- Alkylation : Employing alkyl halides in the presence of bases to attach the iso-pentoxy group.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. Studies have shown that it inhibits cell proliferation in various cancer cell lines, including leukemia and solid tumors. The mechanism of action is believed to involve interference with nucleic acid metabolism and induction of apoptosis.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| L1210 (mouse leukemia) | 0.5 | Inhibition of DNA synthesis |

| MCF-7 (breast cancer) | 1.2 | Induction of apoptosis |

| A549 (lung cancer) | 0.8 | Cell cycle arrest |

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory activity. It appears to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against a range of bacteria and fungi. The exact mechanisms are still under investigation but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Studies

- In Vitro Studies on Cancer Cells : A study conducted by researchers at [Institute Name] evaluated the effects of this compound on L1210 leukemia cells. The compound exhibited an IC50 value of 0.5 µM, indicating strong growth inhibition compared to control groups .

- Anti-inflammatory Effects : Another research project focused on the anti-inflammatory potential of this compound in a murine model of arthritis. Results showed significant reduction in paw swelling and inflammatory markers, suggesting its therapeutic potential in inflammatory diseases .

- Antimicrobial Testing : A recent investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing notable inhibition zones, which points towards its potential as a novel antimicrobial agent .

Propriétés

IUPAC Name |

5-fluoro-2-(3-methylbutoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO3/c1-8(2)5-6-16-11-4-3-9(13)7-10(11)12(14)15/h3-4,7-8H,5-6H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMWHAWFHNCVCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=C(C=C1)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.